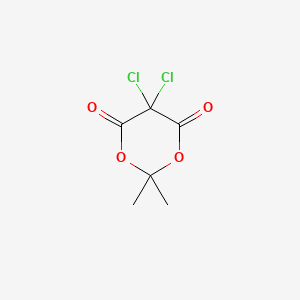![molecular formula C7H10F3NO B13468643 [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B13468643.png)
[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol: is a chemical compound with the molecular formula C7H10F3NO and a molecular weight of 181.16 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a bicyclic structure containing an azabicyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a trifluoromethylated precursor with an azabicyclohexane derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly used for purification .
Analyse Des Réactions Chimiques
Types of Reactions: [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new drugs or therapeutic agents .
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of advanced materials with specific characteristics .
Mécanisme D'action
The mechanism of action of [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]ethanol: Similar structure with an ethanol group instead of methanol.
Uniqueness: The presence of the trifluoromethyl group and the azabicyclohexane ring in [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol imparts unique chemical and physical properties.
Propriétés
Formule moléculaire |
C7H10F3NO |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)5-1-6(2-5,4-12)11-3-5/h11-12H,1-4H2 |
Clé InChI |
ATPMGXXXTGDEIC-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(NC2)CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


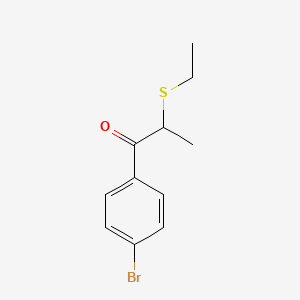
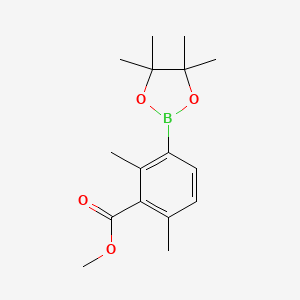
![2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13468576.png)
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13468578.png)
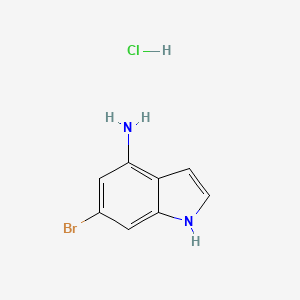
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
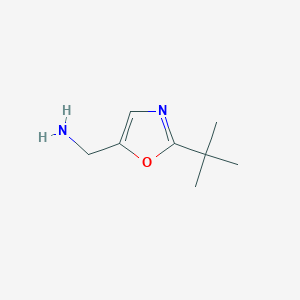
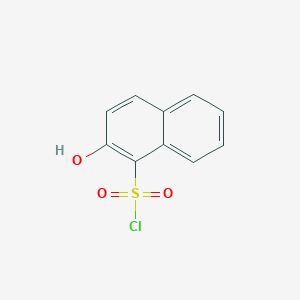
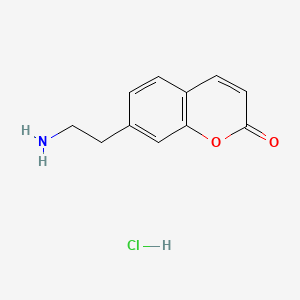
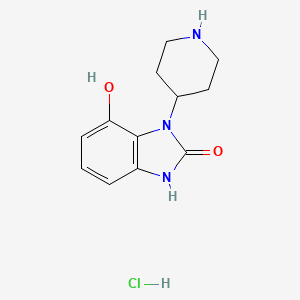
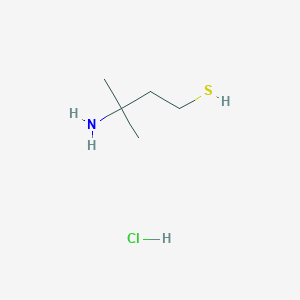
![2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13468648.png)
